(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
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Overview
Description
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an ethyl ester group at the second position and a hydroxyl group at the fifth position, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a chiral precursor or a racemic mixture.
Cyclization: The starting material undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acid or base catalysts to facilitate the ring closure.
Hydroxylation: The hydroxyl group is introduced at the fifth position through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group at the second position with ethanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing highly efficient catalysts to minimize reaction time and improve selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Jones reagent, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving tetrahydrofuran derivatives.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and altering metabolic processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
(2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate: This compound has a methyl ester group instead of an ethyl ester group, resulting in different physical and chemical properties.
(2R,5S)-Propyl 5-hydroxytetrahydrofuran-2-carboxylate: The presence of a propyl ester group in this compound affects its reactivity and solubility compared to the ethyl ester derivative.
(2R,5S)-Butyl 5-hydroxytetrahydrofuran-2-carboxylate: This compound has a butyl ester group, which influences its steric and electronic properties, making it distinct from the ethyl ester compound.
Properties
IUPAC Name |
ethyl (2R,5S)-5-hydroxyoxolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEONBBZTCJWHA-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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